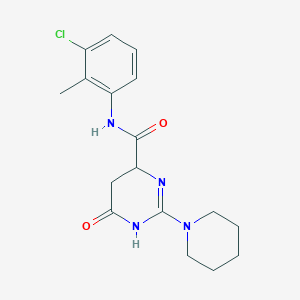
N-(4-methoxyphenyl)-4-(1-piperidinyl)benzamide
Overview
Description
N-(4-methoxyphenyl)-4-(1-piperidinyl)benzamide, commonly known as MPB, is a chemical compound that has been extensively studied in the field of neuroscience. MPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The D3 receptor is primarily found in the mesolimbic and mesocortical regions of the brain, which are involved in reward, motivation, and cognitive function. MPB has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Mechanism of Action
MPB acts as a selective antagonist of the dopamine D3 receptor. The D3 receptor is primarily found in the mesolimbic and mesocortical regions of the brain, which are involved in reward, motivation, and cognitive function. By blocking the D3 receptor, MPB reduces the activity of the mesolimbic dopamine system, which is associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
MPB has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on dopamine signaling, MPB has been shown to increase the activity of the serotonin 5-HT1A receptor, which is involved in mood regulation. MPB has also been shown to reduce the activity of the kappa opioid receptor, which is involved in stress and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using MPB in lab experiments is its selectivity for the D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors. However, one limitation is that MPB has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Future Directions
There are several future directions for research on MPB. One area of interest is its potential as a treatment for addiction. Further studies are needed to determine the optimal dose and administration schedule for MPB in humans. Another area of interest is its potential as a treatment for schizophrenia. Future studies could investigate the effects of MPB on other neurotransmitter systems involved in this disorder, such as glutamate and GABA. Finally, MPB could be used as a tool to better understand the role of the D3 receptor in normal and pathological brain function.
Scientific Research Applications
MPB has been extensively studied in animal models for its potential therapeutic applications. In a study conducted on rats, MPB was shown to reduce cocaine self-administration, indicating its potential as a treatment for cocaine addiction. MPB has also been shown to improve cognitive function in a rat model of schizophrenia, suggesting its potential as a treatment for this disorder.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEJTGYROIHHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4693103.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4693106.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)
![1-ethyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693126.png)
![N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide](/img/structure/B4693129.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)

![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4,5-dimethyl-3-isoxazolecarboxamide](/img/structure/B4693163.png)

![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)
![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)